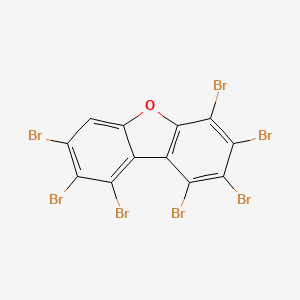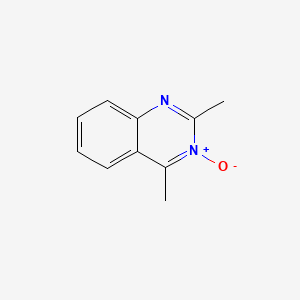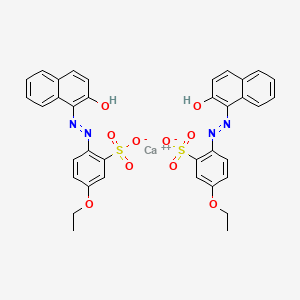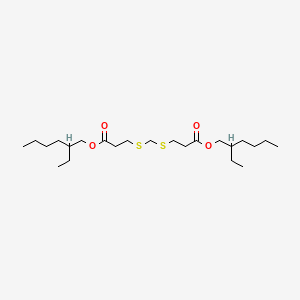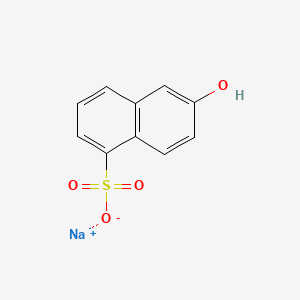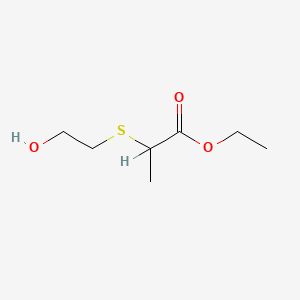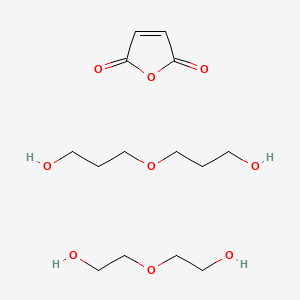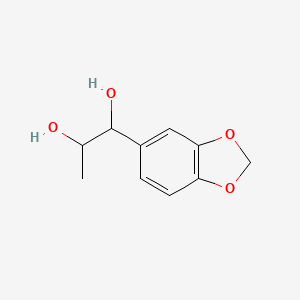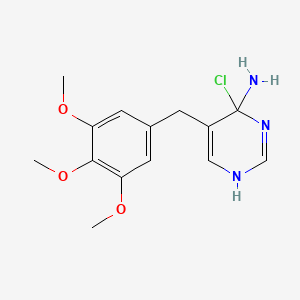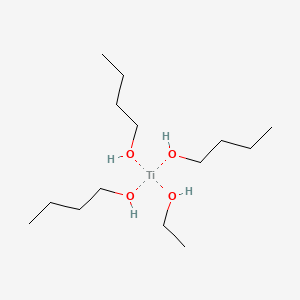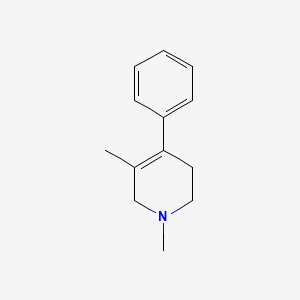
Pyridine, 1,2,3,6-tetrahydro-1,5-dimethyl-4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 1,2,3,6-tetrahydro-1,5-dimethyl-4-phenyl-: is a heterocyclic organic compound that features a pyridine ring partially saturated with hydrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 1,2,3,6-tetrahydro-1,5-dimethyl-4-phenyl- can be achieved through several methods. One common approach involves the catalytic hydrogenation of the corresponding pyridine derivative under controlled conditions. This process typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow hydrogenation reactors to ensure efficient and scalable synthesis. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Pyridine, 1,2,3,6-tetrahydro-1,5-dimethyl-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Further reduction can lead to fully saturated piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a catalyst such as Pd/C.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products:
Oxidation: Pyridine derivatives with varying degrees of oxidation.
Reduction: Piperidine derivatives.
Substitution: Substituted pyridine compounds with functional groups introduced at specific positions.
Scientific Research Applications
Pyridine, 1,2,3,6-tetrahydro-1,5-dimethyl-4-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Pyridine, 1,2,3,6-tetrahydro-1,5-dimethyl-4-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Pyridine, 1,2,3,6-tetrahydro-: A partially saturated pyridine ring without additional substituents.
Piperidine: A fully saturated six-membered ring containing nitrogen.
Phenylpyridine: A pyridine ring with a phenyl group attached.
Uniqueness: Pyridine, 1,2,3,6-tetrahydro-1,5-dimethyl-4-phenyl- is unique due to the presence of both methyl and phenyl substituents, which can significantly influence its chemical reactivity and biological activity
Properties
CAS No. |
13515-63-4 |
|---|---|
Molecular Formula |
C13H17N |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
1,5-dimethyl-4-phenyl-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C13H17N/c1-11-10-14(2)9-8-13(11)12-6-4-3-5-7-12/h3-7H,8-10H2,1-2H3 |
InChI Key |
IWDDXAVDKOTQST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CCN(C1)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


